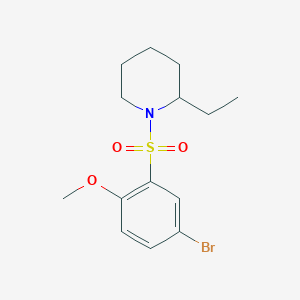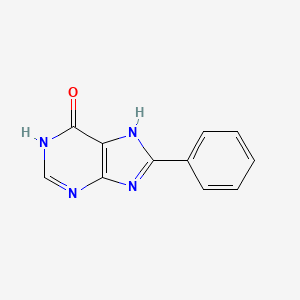
1,1,2,2-Tetrakis(4-nitrophenyl)ethene
Übersicht
Beschreibung
1,1,2,2-Tetrakis(4-nitrophenyl)ethene: is an organic compound with the molecular formula C26H16N4O8 and a molecular weight of 512.43 g/mol It is characterized by the presence of four nitrophenyl groups attached to an ethene core
Wirkmechanismus
Mode of Action
It has been observed that this compound can be immobilized within rigid porous metal-organic frameworks (mofs), which turns on fluorescence in the typically non-emissive tetraphenylethylene core . This suggests that the compound may interact with its targets through a coordination-induced emission effect.
Result of Action
It has been observed that the compound can induce fluorescence when immobilized within rigid porous metal-organic frameworks (mofs) . This suggests that the compound may have potential applications in fluorescence-based detection or imaging techniques.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene. For instance, the compound is a yellow crystal that is insoluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . It also has strong absorption in the visible light range, suggesting potential applications in optical materials and photosensitive materials . Safety precautions should be taken when handling this compound due to its potential explosiveness and flammability .
Biochemische Analyse
Biochemical Properties
1,1,2,2-Tetrakis(4-nitrophenyl)ethene plays a significant role in biochemical reactions, particularly in the field of organic electronics. It interacts with various biomolecules, including enzymes and proteins, through its nitro groups. These interactions often involve π-π stacking and hydrogen bonding, which can influence the compound’s electronic properties . For instance, the nitro groups can participate in electron-withdrawing interactions, affecting the compound’s fluorescence and photophysical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses to external stimuli . Additionally, its impact on gene expression can result in modifications to cellular functions, including metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s nitro groups can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation . These interactions can also result in changes in gene expression, further influencing cellular functions . The compound’s ability to participate in π-π stacking interactions also plays a crucial role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation . These changes can affect the compound’s efficacy and its impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been identified, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound’s nitro groups play a significant role in its metabolism, influencing the metabolic flux and levels of metabolites . These interactions can affect the compound’s overall bioavailability and its impact on cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The compound’s solubility in organic solvents also plays a role in its distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function, determining its overall impact on cellular processes . The compound’s ability to interact with various biomolecules within specific subcellular locations is crucial for its biochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrakis(4-nitrophenyl)ethene can be synthesized through a series of chemical reactions. One common method involves the condensation of 4-nitrobenzaldehyde with acrylic acid under basic conditions, followed by further reactions to form the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the laboratory-scale methods to achieve higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2-Tetrakis(4-nitrophenyl)ethene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as in the presence of a catalyst like .
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents under appropriate conditions[][4].
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures[][4].
Major Products:
Reduction: 1,1,2,2-Tetrakis(4-aminophenyl)ethene.
Substitution: Various substituted derivatives depending on the nucleophile used[][4].
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrakis(4-nitrophenyl)ethene has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
- 1,1,2,2-Tetrakis(4-aminophenyl)ethene
- 1,1,2,2-Tetrakis(4-bromophenyl)ethene
- 1,1,2,2-Tetrakis(4-methoxyphenyl)ethene
Comparison: 1,1,2,2-Tetrakis(4-nitrophenyl)ethene is unique due to its four nitro groups , which impart distinct electronic and fluorescent properties. Compared to its analogs with different substituents (e.g., amino, bromo, methoxy), the nitro-substituted compound exhibits stronger electron-withdrawing effects, leading to different reactivity and applications . For instance, the nitro groups make it more suitable for use in photoactive materials and fluorescent sensors .
Eigenschaften
IUPAC Name |
1-nitro-4-[1,2,2-tris(4-nitrophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWJHJKAKYAICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3268231.png)

![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3268245.png)





![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B3268270.png)


![5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-(1-phenylethyl)-2-sulfanylidene-](/img/structure/B3268301.png)
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B3268316.png)

